2-amino-N-(quinolin-3-yl)acetamide hydrochloride
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Overview
Description
2-amino-N-(quinolin-3-yl)acetamide hydrochloride is a chemical compound with the molecular formula C11H11N3O·HCl It is a derivative of quinoline, a heterocyclic aromatic organic compound
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-amino-N-(quinolin-3-yl)acetamide hydrochloride typically involves the reaction of quinoline derivatives with appropriate amines. One common method involves the reaction of 3-quinolinecarboxylic acid with ethyl chloroacetate to form an ester intermediate, which is then reacted with ammonia to yield the desired amide . The reaction conditions often include the use of solvents such as ethanol or dimethylformamide (DMF) and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. large-scale synthesis would likely involve similar reaction pathways as those used in laboratory settings, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts to enhance reaction rates and selectivity may be employed .
Chemical Reactions Analysis
Types of Reactions
2-amino-N-(quinolin-3-yl)acetamide hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline N-oxide derivatives.
Reduction: Reduction reactions can convert the quinoline ring to tetrahydroquinoline derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like alkyl halides or acyl chlorides are used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxide, while reduction can produce tetrahydroquinoline derivatives .
Scientific Research Applications
2-amino-N-(quinolin-3-yl)acetamide hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It may be used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 2-amino-N-(quinolin-3-yl)acetamide hydrochloride is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The quinoline ring system is known to interact with DNA and proteins, potentially disrupting cellular processes and leading to its biological activities .
Comparison with Similar Compounds
Similar Compounds
Quinoline: A parent compound with a similar structure but lacking the amide and amino groups.
2-aminoquinoline: Similar to 2-amino-N-(quinolin-3-yl)acetamide hydrochloride but without the acetamide group.
N-(quinolin-3-yl)acetamide: Lacks the amino group present in this compound.
Uniqueness
This compound is unique due to the presence of both an amino group and an acetamide group attached to the quinoline ring. This structural feature may contribute to its distinct chemical reactivity and potential biological activities .
Properties
Molecular Formula |
C11H12ClN3O |
---|---|
Molecular Weight |
237.68 g/mol |
IUPAC Name |
2-amino-N-quinolin-3-ylacetamide;hydrochloride |
InChI |
InChI=1S/C11H11N3O.ClH/c12-6-11(15)14-9-5-8-3-1-2-4-10(8)13-7-9;/h1-5,7H,6,12H2,(H,14,15);1H |
InChI Key |
OIGXOWBVOIPIFE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(C=N2)NC(=O)CN.Cl |
Origin of Product |
United States |
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